2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol
Description
2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol is a pyrimidine-phenol hybrid compound characterized by a central pyrimidine ring substituted with a 3,4-dimethoxyphenyl group at position 5 and a phenolic hydroxyl group modified with a 2-methylphenylmethoxy substituent. The molecule’s structural complexity arises from its aromatic and heterocyclic components, which confer unique physicochemical properties. Key features include:
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-17-6-4-5-7-19(17)15-32-20-9-10-21(23(29)13-20)26-22(14-27-16-28-26)18-8-11-24(30-2)25(12-18)31-3/h4-14,16,29H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBGFHAJLAXCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC=NC=C3C4=CC(=C(C=C4)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound. The preparation involves the use of boron reagents and palladium catalysts under specific conditions to achieve the desired product .
Chemical Reactions Analysis
2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Compounds similar to 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol have shown significant anticancer properties. Research indicates that such compounds can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. For instance, studies on related pyrimidine derivatives have demonstrated their ability to inhibit cell proliferation and induce cell cycle arrest in cancer cells .
-
Antimicrobial Properties
- The compound has been investigated for its antimicrobial activity against a range of pathogens. In vitro studies have shown that it exhibits inhibitory effects against both bacterial and fungal strains. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods, revealing significant activity against specific strains .
-
Enzyme Inhibition
- Preliminary studies suggest that this compound may act as an enzyme inhibitor, potentially targeting kinases involved in various signaling pathways. Such interactions could lead to therapeutic effects in diseases characterized by dysregulated kinase activity, including certain cancers and inflammatory conditions .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of related pyrimidine derivatives, demonstrating that compounds with similar structures induced apoptosis in human cancer cell lines. The study highlighted the importance of the methoxy groups in enhancing bioactivity and selectivity towards cancer cells .
Case Study 2: Antimicrobial Screening
In another research effort, a series of synthesized derivatives were screened for antimicrobial activity against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited potent antimicrobial effects, suggesting that modifications to the core structure could enhance efficacy .
Mechanism of Action
The mechanism of action of 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Methoxy vs. Halogens: The 3,4-dimethoxyphenyl group in the target compound enhances solubility compared to halogenated analogs (e.g., 4-chlorophenyl in ), but may reduce membrane permeability.
Comparison with Non-Pyrimidine Analogs
Oxadiazole Derivatives
- Anti-inflammatory Activity : Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole () showed 61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) . The target compound’s pyrimidine core may offer distinct binding modes compared to oxadiazoles, though methoxy groups are a shared pharmacophore.
Triazole Derivatives
- Toxicity Prediction : 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid derivatives () were computationally predicted for acute toxicity. The target compound’s pyrimidine scaffold may offer lower toxicity than triazoles due to reduced metabolic activation .
Research Findings and Implications
Physicochemical Properties
- Lipophilicity : The target compound’s XLogP3 is likely higher than fluorinated analogs (e.g., ~4.7 in ) due to the 2-methylphenyl group but lower than chlorinated derivatives.
- Hydrogen-Bonding Capacity: With two hydrogen-bond donors (phenolic -OH and pyrimidine amino group), it may exhibit stronger target engagement than analogs lacking these features.
Biological Activity
2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol is a complex organic compound notable for its potential biological activities. This compound features a pyrimidine core, which is often associated with various pharmacological properties, including anticancer and antimicrobial effects. This article explores the biological activity of this compound, synthesizing data from diverse research studies and findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C26H24N2O4 |
| Molecular Weight | 428.48 g/mol |
| CAS Number | 898915-01-0 |
The structure includes a pyrimidine ring substituted with a 3,4-dimethoxyphenyl group and a phenolic moiety with a methoxy group attached to a 2-methylphenyl group. This unique arrangement suggests potential interactions with various biological targets.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the pyrimidine ring suggests potential interactions with nucleic acids, while the phenolic group may facilitate hydrogen bonding and other interactions critical for biological activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act as a modulator for various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The phenolic structure is known for its antioxidant properties, potentially reducing oxidative stress in cells.
Biological Activity
Research has indicated various biological activities associated with this compound, particularly in anticancer and antimicrobial contexts.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds structurally related to this compound.
-
Cell Line Studies :
- In vitro studies demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- The IC50 values reported for similar compounds ranged from 10 µM to 30 µM, indicating potent activity against these cell lines .
- Mechanistic Insights :
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have shown promising antimicrobial effects.
- Bacterial Studies :
Case Studies
- Study on Anticancer Properties : A study published in ChemInform evaluated several quinoline derivatives for their anticancer activities. The results indicated that modifications similar to those in the target compound enhanced cytotoxic effects against specific cancer types .
- Antimicrobial Evaluation : Research on thiazole derivatives showed that structural modifications can significantly enhance antimicrobial efficacy, suggesting that similar approaches could be beneficial for enhancing the biological activity of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
